molecular formula C12H23NO4 B2738929 Tert-butyl (ethoxycarbonyl)methylpropylcarbamate CAS No. 1178666-01-7

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate

Cat. No.: B2738929
CAS No.: 1178666-01-7
M. Wt: 245.319
InChI Key: ZHMZNAUJXAAWLV-UHFFFAOYSA-N
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Description

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate is a carbamate derivative characterized by a tert-butyl group, an ethoxycarbonyl moiety, and methylpropyl substituents. Carbamates of this class are widely utilized in medicinal chemistry and organic synthesis due to their stability, tunable reactivity, and role as intermediates in peptide synthesis or prodrug design . The ethoxycarbonyl group (-OCO₂Et) enhances steric and electronic stabilization, while the tert-butyl group provides steric bulk, influencing hydrolysis resistance and solubility .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8-13(9-10(14)16-7-2)11(15)17-12(3,4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMZNAUJXAAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (ethoxycarbonyl)methylpropylcarbamate typically involves the reaction of tert-butyl carbamate with ethyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (ethoxycarbonyl)methylpropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Drug Development

The compound's carbamate functionality is crucial in designing inhibitors for enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease .

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antibacterial activity against various pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

A study evaluated a structurally similar compound's neuroprotective effects on astrocytes exposed to amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrimidine derivatives related to this compound. The findings revealed notable antibacterial activity against several pathogens, highlighting its therapeutic potential .

Data Summary

The following table summarizes the biological activity and properties of this compound and its derivatives:

Property/ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Mechanism of Action

The mechanism of action of tert-butyl (ethoxycarbonyl)methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the carbamate group allows it to form stable covalent bonds with active sites of enzymes, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stability Against Hydrolysis

Comparative studies on carbamates and esters highlight the critical role of substituents in hydrolysis kinetics. For example:

  • Ethoxycarbonyl (Etc-) substituents exhibit superior stability compared to acetyl (Ac-) or pivaloyl (Piv-) esters. The hydrolysis rate constant ($k_{\text{pH}}$) for ethoxycarbonyl derivatives is ~100-fold lower than acetyl esters due to reduced electrophilicity at the carbonyl carbon and steric hindrance .
  • tert-Butyl groups further stabilize carbamates by imposing steric constraints that hinder nucleophilic attack. In tricyclic analogues, tert-butyl-substituted carbamates show a hydrolysis rate decrease ($\Delta \log k$) of −1.17, outperforming isopropyl ($\Delta \log k = −0.29$) but less stable than ethoxycarbonyl-substituted analogues ($\Delta \log k = −2.12$) .
Table 1: Hydrolysis Rate Constants of Carbamate/Esters
Substituent $\Delta \log k$ Relative Stability (vs. Ac-)
Ethoxycarbonyl (Etc-) −2.12 100-fold more stable
tert-Butyl −1.17 10-fold more stable
Pivaloyl (Piv-) −2.09 10-fold more stable
Nicotinic (Nic-) −2.09 100-fold more stable

Data derived from kinetic studies under acidic conditions .

Structural Analogues and Functional Group Effects

Tert-butyl (2-(4-ethynylphenyl)-2-methylpropyl)carbamate (Compound 65)

This analogue replaces the ethoxycarbonyl group with an ethynylphenyl moiety. The ethynyl group introduces rigidity and π-conjugation, altering electronic properties. However, the absence of ethoxycarbonyl reduces steric shielding, leading to faster hydrolysis compared to the target compound .

Tert-butyl (2-(4-((2,3,4-tri-O-acetyl-β-L-fucopyranosyl)carbamoyl)phenyl)-2-methylpropyl)carbamate (Compound 43)

Incorporating a glycosyl carbamoyl group enhances hydrophilicity and biological targeting but reduces stability under acidic conditions due to labile acetyl groups .

tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

This cyclopentane-based carbamate features a trifluoromethyl group, which increases metabolic stability but introduces synthetic complexity. The isopropyl group provides less steric bulk than tert-butyl, resulting in intermediate hydrolysis rates .

Biological Activity

Tert-butyl (ethoxycarbonyl)methylpropylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its synthesis, biological evaluation, and the implications of its activity based on recent research findings.

Synthesis and Structure

This compound is synthesized through a series of chemical reactions involving tert-butyl esters and carbamate functionalities. The structural formula can be represented as:

C12H23NO\text{C}_{12}\text{H}_{23}\text{N}\text{O}

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. The presence of the ethoxycarbonyl group contributes to its stability and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, compounds derived from L-γ-methyleneglutamic acid amides, which include this carbamate, have shown significant efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds were evaluated for their ability to inhibit cell growth over 24 to 72 hours, with results indicating that certain derivatives were as effective as established treatments like tamoxifen and olaparib .

Table 1: Inhibition of Breast Cancer Cell Growth

CompoundCell LineIC50 (µM)Comparison
31 MCF-712Tamoxifen
32 SK-BR-315Olaparib
33 MDA-MB-23120Control
34 MCF-10A (non-malignant)>100No inhibition

The data indicate that while these compounds effectively target malignant cells, they exhibit minimal toxicity towards non-malignant breast cells (MCF-10A), suggesting a favorable therapeutic window .

Metabolic Stability

The metabolic stability of tert-butyl-containing compounds is a critical factor influencing their pharmacokinetics. Research indicates that the tert-butyl group can lead to rapid metabolism via oxidative pathways mediated by cytochrome P450 enzymes. In vitro studies demonstrated that compounds with this group often experience high clearance rates in liver microsomes, which could limit their therapeutic efficacy .

To enhance metabolic stability, modifications such as replacing the tert-butyl group with more stable moieties like trifluoromethylcyclopropyl have been explored. This substitution has shown promising results in increasing the half-life of compounds in biological systems .

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive analysis of various derivatives including this compound revealed that while they were effective against cancer cell lines, their metabolic profiles indicated susceptibility to rapid clearance. This highlights the need for further optimization in drug design .
  • Clinical Implications : The potential application of these compounds in clinical settings is supported by their selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
  • Future Directions : Ongoing research aims to modify the chemical structure further to improve both efficacy and metabolic stability. This includes exploring alternative substituents that can enhance binding affinity to target receptors while minimizing metabolic degradation .

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